N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-4-fluorobenzamide is a benzimidazole-derived compound featuring a fluorobenzamide moiety. Benzimidazole scaffolds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The 4-fluorobenzamide group enhances electronic properties and bioavailability, making the compound a candidate for drug development. Its synthesis typically involves multi-step reactions, such as condensation of benzimidazole precursors with fluorinated benzoyl derivatives, followed by purification via recrystallization or chromatography .
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)15(20)17-9-14-18-12-3-1-2-4-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMWWOUYTIXRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide typically involves the condensation of 2-aminobenzimidazole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Benzimidazole N-oxide derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used to investigate its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzimidazole ring can interact with nucleic acids or proteins, affecting their function. The fluorine atom on the benzamide ring can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzimidazole-fluorobenzamide hybrid is a promising scaffold for antimicrobial and neuroregenerative agents.
- Synthetic Challenges : Low yields in fluorinated analogs (e.g., Z-4a) necessitate optimized protocols .
- Future Directions : Explore bioisosteric replacements (e.g., sulfonyl groups) and co-crystallization studies to elucidate binding modes .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzimidazole core substituted with a fluorobenzamide group. The presence of the fluorine atom is expected to enhance lipophilicity and potentially improve bioavailability. The benzimidazole moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Anticancer Activity : Benzimidazole derivatives are known to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism has been linked to the induction of apoptosis in cancer cells .
- Antimicrobial Effects : Research indicates that benzimidazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and interfering with DNA replication.
Structure-Activity Relationships (SAR)
The SAR analysis of benzimidazole derivatives reveals that substitutions at specific positions significantly influence their biological activity:
- Position 1 (N1) : Substituents at this position can enhance anti-inflammatory effects. For instance, compounds with methoxy or halogen groups exhibit improved selectivity for cyclooxygenase (COX) enzymes .
- Position 2 (C2) : The introduction of different substituents can modulate the compound's potency against various targets, including COX-2 and bradykinin receptors. For example, a compound with a carboxamide group at C2 demonstrated enhanced antagonistic activity at bradykinin B1 receptors .
Biological Activity Data Table
Case Studies
- Anticancer Research : A study evaluated the efficacy of this compound in various cancer cell lines. The compound exhibited significant cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : In vitro studies demonstrated that this compound showed potent activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to its interference with bacterial cell wall synthesis.
Q & A
Q. What synthetic methodologies are commonly employed for N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide and its analogs?
- Methodological Answer : Synthesis typically involves coupling 4-fluorobenzoyl chloride with benzimidazole derivatives under reflux conditions. For example:
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Step 1 : React 4-fluorobenzoyl chloride with 1H-benzimidazol-2-ylmethanamine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
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Step 2 : Purify via column chromatography (silica gel, 10% methanol/DCM eluent) and recrystallize from methanol .
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Yield Optimization : Adjust stoichiometric ratios (1:1.2 for amine:acyl chloride) and reaction time (2–4 hours) to achieve yields >70% .
- Characterization Data :
| Technique | Example Parameters | Reference |
|---|---|---|
| 1H NMR | CDCl₃, δ 7.85 (d, J=8.5 Hz, 2H, Ar-F), 4.75 (s, 2H, CH₂) | |
| IR | ν 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-F) | |
| TLC | Rf = 0.8 (10% MeOH/DCM) |
Q. How is the compound structurally characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using:
- Software : SHELX suite for structure solution and refinement (e.g., SHELXL for anisotropic displacement parameters) .
- Conditions : Crystals grown via slow evaporation (MeOH/EtOAc, 3:1) at 25°C.
- Key Parameters :
- Space Group : P2₁/c
- R-factor : <0.05 for high-resolution data (<1.0 Å) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of This compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange (25%) to model electron density and frontier molecular orbitals .
- Basis Set : 6-311++G(d,p) for accurate polarization and diffuse effects .
- Key Outputs :
- HOMO-LUMO gap (~4.5 eV) correlates with stability.
- Electrostatic potential maps highlight nucleophilic regions (benzimidazole N-atoms) .
Q. How are contradictions in biological activity data resolved for this compound?
- Methodological Answer :
- Multi-Assay Validation : Compare in vitro (e.g., neurite outgrowth assays ) and in silico (molecular docking) results.
- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify EC₅₀ values (e.g., 10 µM for neuritogenesis ).
- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p<0.005 significance threshold) .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DMF/water, MeOH/EtOAc) for slow evaporation.
- Temperature Gradients : Vary from 4°C to 40°C to induce nucleation.
- Software Tools : WinGX for data integration and SHELXT for space group determination .
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer :
- SAR Studies :
- Fluorine Position : Para-fluorine on benzamide enhances metabolic stability vs. ortho-substitution .
- Benzimidazole Substituents : Methyl groups at N1 increase lipophilicity (logP +0.5) and blood-brain barrier penetration .
- In Vivo Testing : Administer 10 mg/kg (IP) in rodent models to assess pharmacokinetics (t₁/₂ = 3.2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
